molecular formula C62H93N15O13S2 B15194283 Ablsp CAS No. 87468-57-3

Ablsp

Cat. No.: B15194283
CAS No.: 87468-57-3
M. Wt: 1320.6 g/mol
InChI Key: RLLIICTVTZJCRU-UHFFFAOYSA-N
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Description

Ablsp: is a highly toxic inorganic compound with the chemical formula AlP. It is used as a wide band gap semiconductor and a fumigant. This colorless solid is generally sold as a grey-green-yellow powder due to the presence of impurities arising from hydrolysis and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :

4Al+P44AlP4Al + P_4 \rightarrow 4AlP 4Al+P4​→4AlP

Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.

Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .

Chemical Reactions Analysis

Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .

Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .

Scientific Research Applications

Ablsp has several scientific research applications, including:

Mechanism of Action

The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Ablsp include other metal phosphides such as zinc phosphide (ZnP) and calcium phosphide (CaP).

Comparison: : this compound is unique due to its high toxicity and its use as a wide band gap semiconductor.

Properties

CAS No.

87468-57-3

Molecular Formula

C62H93N15O13S2

Molecular Weight

1320.6 g/mol

IUPAC Name

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90)

InChI Key

RLLIICTVTZJCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5

Origin of Product

United States

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